2-(2-Chlorophenoxy)propanoic acid
Description
Nomenclature and Classification within Phenoxyalkanoic Acid Derivatives
2-(2-Chlorophenoxy)propanoic acid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, which provides a clear and unambiguous identification of its chemical structure. The name indicates a propanoic acid backbone, with a 2-chlorophenoxy group attached to the second carbon atom of the acid chain.
It belongs to the broader class of phenoxyalkanoic acids, which are characterized by a phenoxy group (a benzene (B151609) ring attached to an oxygen atom) linked to an alkanoic acid. Within this family, it is further classified as a phenoxypropionic acid due to the three-carbon propanoic acid chain. The presence of a chlorine atom on the phenyl ring places it in the sub-category of chlorophenoxy herbicides.
This compound is a structural isomer of other chlorophenoxypropanoic acids, such as 2-(3-chlorophenoxy)propanoic acid and 2-(4-chlorophenoxy)propanoic acid (4-CPP), with the position of the chlorine atom on the benzene ring being the distinguishing feature. nih.govnih.gov It is also closely related to other well-known phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop (B166265) (MCPP), which is the racemic mixture of 2-(4-chloro-2-methylphenoxy)propanoic acid. epa.govnj.gov
Interactive Table 1: Nomenclature and Classification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 25140-86-7 nist.gov |
| Molecular Formula | C₉H₉ClO₃ nist.gov |
| Chemical Class | Phenoxyalkanoic Acid |
| Sub-class | Phenoxypropionic Acid |
| Functional Groups | Carboxylic Acid, Ether, Chlorobenzene |
Historical Context and Academic Significance in Chemical Synthesis
The synthesis of phenoxyalkanoic acids, including this compound, gained prominence in the mid-20th century with the discovery of their potent biological activities, particularly as herbicides. The general method for their synthesis involves the Williamson ether synthesis, where a corresponding phenol (B47542) (in this case, 2-chlorophenol) is reacted with a salt of a haloalkanoic acid (such as 2-chloropropanoic acid) in an alkaline medium. This reaction, while conceptually straightforward, has been the subject of academic study to optimize yields and minimize the formation of by-products.
The academic significance of this compound and its analogues lies in their role as model compounds for studying structure-activity relationships. The presence of a chiral center at the second carbon of the propanoic acid chain means the compound exists as two enantiomers (R and S forms). Researchers have demonstrated that the biological activity of many phenoxypropionic acids is stereospecific, with one enantiomer often being significantly more active than the other. This has spurred research into enantioselective synthesis and separation methods, contributing to the broader field of stereochemistry.
Furthermore, these compounds have been instrumental in studies on the mode of action of auxinic herbicides, which mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.
Current Research Landscape and Emerging Areas of Investigation
Contemporary research on this compound and its isomers is multifaceted, with a significant focus on their environmental fate and bioremediation. The widespread use of related phenoxy herbicides has led to concerns about their persistence in soil and water.
A key area of investigation is the enantioselective degradation of these chiral herbicides by microorganisms. Studies have shown that soil bacteria can preferentially degrade one enantiomer over the other. For instance, research on the closely related mecoprop has identified bacterial consortia and pure strains, such as Alcaligenes denitrificans, that exclusively degrade the (R)-(+)-isomer. sigmaaldrich.com Similarly, Sphingomonas herbicidovorans has been shown to degrade both enantiomers of mecoprop, albeit at different rates. These findings are crucial for developing effective bioremediation strategies for contaminated sites.
Beyond environmental studies, this compound and its derivatives continue to be used in academic research as chemical probes. For example, analogues of chlorophenoxypropionic acids are utilized to study the function of ion channels in biological systems. Research has explored the structural requirements for the interaction of these compounds with skeletal muscle chloride channels (CLC-1), providing insights into the molecular basis of channel modulation.
The development of analytical methods for the detection and quantification of these compounds in environmental matrices remains an active area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are continuously being refined to achieve lower detection limits and improve the accuracy of environmental monitoring.
Interactive Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 200.62 g/mol | nist.gov |
| Melting Point | 114 °C | nist.gov |
| Appearance | Colorless solid | nih.gov |
| Solubility in Water | 1200 mg/L at 22 °C | nih.gov |
| pKa | ~3.62 (estimated) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNXHRVUJVMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871343 | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25140-86-7 | |
| Record name | 2-(2-Chlorophenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25140-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)propionic Acid | |
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Synthetic Methodologies and Derivatization Strategies for 2 2 Chlorophenoxy Propanoic Acid
Established Synthetic Routes and Reaction Mechanisms
The creation of 2-(2-chlorophenoxy)propanoic acid is rooted in fundamental organic reactions, primarily involving the formation of an ether linkage onto a pre-functionalized aromatic ring. These methods can be tailored to produce either a racemic mixture or specific stereoisomers.
Phenol (B47542) Chlorination and Subsequent Alkylation
A primary industrial route to synthesizing this compound and related compounds is a two-step process beginning with the electrophilic chlorination of phenol. This initial step typically yields a mixture of chlorinated phenols. The subsequent reaction, a Williamson ether synthesis, involves the alkylation of the chlorophenol intermediate with a suitable propanoic acid derivative.
The process begins with the chlorination of phenol, which can produce 2-chlorophenol (B165306) and 4-chlorophenol, as well as various dichlorinated and trichlorinated phenols. sigmaaldrich.com The resulting 2-chlorophenol is then reacted with 2-chloropropanoic acid in the presence of a base. sigmaaldrich.com The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of 2-chloropropanoic acid, displacing the chloride ion and forming the ether linkage, which yields this compound. sigmaaldrich.com The reaction converts a significant portion (88-95%) of the chlorophenols into their respective phenoxypropanoic acids. sigmaaldrich.com
Table 1: Products of Phenol Chlorination and Subsequent Alkylation
| Precursor | Alkylating Agent | Product |
|---|---|---|
| 2-Chlorophenol | 2-Chloropropanoic acid | This compound |
| 4-Chlorophenol | 2-Chloropropanoic acid | 2-(4-Chlorophenoxy)propanoic acid |
This table illustrates the direct relationship between the chlorinated phenol precursor and the final phenoxypropanoic acid product.
Stereoselective Synthesis Approaches for Enantiomers
This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it exists as two non-superimposable mirror images, or enantiomers. Since biological activity is often enantiomer-specific, methods to synthesize a single enantiomer are highly valuable.
A key strategy for stereoselective synthesis is the use of a chiral starting material. By employing an enantiomerically pure form of 2-chloropropanoic acid, the chirality can be directly transferred to the final product. For instance, reacting 2-chlorophenol with an alkali metal salt of L-2-chloropropionic acid (the (S)-enantiomer) will produce the corresponding (S)-enantiomer of this compound. mdpi.com This approach relies on the stereospecificity of the SN2 reaction mechanism in the Williamson ether synthesis, where the configuration of the chiral center is inverted. To obtain the desired final stereoisomer, one would start with the opposite configuration of the chiral reactant. The need for efficient, scalable stereoselective synthesis is critical for producing biologically active isomers while avoiding the inactive or less active counterparts. researchgate.net
Advanced Derivatization Techniques for Enhanced Analysis
The detection and quantification of this compound in various samples often require converting it into a derivative with properties more suitable for specific analytical instruments. This process, known as derivatization, can enhance volatility for gas chromatography or improve detectability for liquid chromatography.
Formation of Amide Derivatives for Chromatographic Analysis
For analysis using High-Performance Liquid Chromatography (HPLC), converting the carboxylic acid group of this compound into an amide derivative can be advantageous. Amide derivatives are often more stable than their ester counterparts and can be designed to incorporate a chromophore (a light-absorbing group), which enhances detection by a UV-Vis detector. nih.gov
A common method involves a carbodiimide-mediated coupling reaction. In this process, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. This activated intermediate then readily reacts with an amine, such as 3,4-dichloroaniline, to form a stable amide bond. nih.gov This derivatization can be performed under mild, aqueous conditions, and the resulting amide is typically stable and easily separable via reverse-phase HPLC. nih.gov
Table 2: Reagents for Amide Derivatization
| Analyte Functional Group | Activating Agent | Derivatizing Amine | Resulting Functional Group |
|---|
This table outlines the key components in a typical carbodiimide (B86325) coupling reaction for derivatizing a carboxylic acid.
Triphasal Extractive Pentafluorobenzylation for Detection
For highly sensitive analysis by Gas Chromatography (GC), particularly with an Electron Capture Detector (ECD), derivatization is essential to increase the volatility and detector response of the analyte. The ECD is exceptionally sensitive to compounds containing electronegative atoms like halogens. Pentafluorobenzylation is a premier technique for this purpose. sigmaaldrich.comresearchgate.net
This method involves an extractive alkylation process using pentafluorobenzyl bromide (PFBBr) as the derivatizing agent. sigmaaldrich.com The process often utilizes a phase-transfer catalyst, creating a triphasic system (aqueous phase, organic solvent phase, and the catalyst). The analyte, this compound, is first deprotonated in the aqueous phase with a base to form an anion. sigmaaldrich.com A phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) or a crown ether like 18-Crown-6, facilitates the transfer of this anion from the aqueous phase into an immiscible organic solvent (e.g., methylene (B1212753) chloride). sigmaaldrich.com Once in the organic phase, the anion reacts with PFBBr to form the pentafluorobenzyl ester. sigmaaldrich.com This derivative is highly volatile and contains a polyfluorinated ring, making it extremely responsive to an ECD and enabling trace-level detection. nih.govnih.gov
Table 3: Components of Triphasal Extractive Pentafluorobenzylation
| Component | Role | Example |
|---|---|---|
| Analyte | Target molecule | This compound |
| Derivatizing Agent | Adds a detectable, volatile group | Pentafluorobenzyl bromide (PFBBr) |
| Phase-Transfer Catalyst | Transfers analyte anion to organic phase | Tetrabutylammonium hydrogen sulfate |
| Base | Deprotonates the analyte | Sodium hydroxide |
This table details the function of each component in the derivatization process for GC-ECD analysis.
Stereochemical Aspects and Chiral Recognition in 2 2 Chlorophenoxy Propanoic Acid Studies
Enantiomer Resolution and Characterization Methodologies
The separation and analysis of the enantiomers of 2-(2-chlorophenoxy)propanoic acid and related compounds are crucial for understanding their distinct biological and environmental behaviors. Various analytical techniques have been developed for this purpose, primarily centered around chromatography.
High-performance liquid chromatography (HPLC) has proven to be a powerful tool for the direct enantiomeric resolution of these compounds. For instance, the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop), a structurally similar compound, was successfully resolved using a chiral HPLC column with α1-acid glycoprotein (B1211001) as the chiral selector. nih.gov Another approach involves the derivatization of the enantiomers into diastereomers, which can then be separated on a chiral "Ionic Pirkle" column. nih.gov The elution order of the enantiomers can even be reversed between different chiral HPLC systems. nih.gov
Gas chromatography (GC) has also been employed for enantiomer resolution, often after converting the free acids to their methyl esters. nih.gov For dichlorprop (B359615) and mecoprop (B166265), enantiomers have been resolved as diastereomeric menthyl esters using achiral high-resolution gas chromatography (HRGC), with results comparable to those obtained by chiral LC methods. nih.gov
Table 1: Chromatographic Methods for Enantiomer Resolution of Phenoxypropanoic Acids
| Method | Chiral Selector/Derivatizing Agent | Compound(s) Resolved | Key Findings |
|---|---|---|---|
| Chiral HPLC | α1-acid glycoprotein | 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) | Direct resolution of enantiomers was achieved. nih.gov |
| Chiral HPLC | N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine (Pirkle column) | Amide derivatives of mecoprop | Successful separation of diastereomeric derivatives. nih.gov |
| Achiral HRGC | Menthyl esters | Dichlorprop, Mecoprop | Resolution of diastereomeric esters with high accuracy. nih.gov |
| Chiral LC | Not specified | Propionic acid-derived herbicides (as methyl esters) | Resolution for 6 out of 8 herbicides was achieved. nih.gov |
Influence of Chirality on Biogeochemical Transformations
The chirality of this compound significantly influences its transformation in biogeochemical systems. Microorganisms in the environment often exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other. This enantioselective catabolism is a key factor in the environmental persistence and potential impact of this class of herbicides. researchgate.net
The molecular mechanisms underlying this enantioselectivity are a subject of ongoing research. researchgate.net Studies have shown that different enantiomers can be transformed at different rates by the same microbial community. For example, in the case of the related herbicide mecoprop, the (S)-enantiomer was observed to disappear much more rapidly from a culture medium than the (R)-enantiomer when degraded by Sphingomonas herbicidovorans. nih.govresearchgate.net This suggests the involvement of specific enzymes for the degradation of each enantiomer. researchgate.netunifr.ch
Stereoselective Processes in Environmental Degradation
The degradation of this compound and its analogues in the environment is a stereoselective process, driven by the enzymatic machinery of soil and water microorganisms. This stereoselectivity can lead to an enrichment of the less degradable enantiomer in the environment.
Numerous studies have isolated and characterized microbial consortia and pure bacterial strains capable of degrading phenoxypropanoic acids in an enantioselective manner. For instance, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. capes.gov.br Similarly, Sphingomonas herbicidovorans MH has demonstrated the ability to degrade both enantiomers of mecoprop, but at different rates, with the (S)-enantiomer being degraded much faster. nih.govresearchgate.net Resting cells of this bacterium grown on the (S)-enantiomer could only degrade the (S)-form, while cells grown on the (R)-enantiomer preferentially metabolized the (R)-form. researchgate.netunifr.ch
The genetic basis for this stereoselective degradation is also being unraveled. In some mecoprop-degrading bacteria, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, the presence of tfd-like genes, which are known to be involved in the degradation of the related herbicide 2,4-D, has been identified. nih.gov This suggests that similar enzymatic pathways may be involved in the degradation of these chiral herbicides.
Table 2: Microbial Degradation of Phenoxypropanoic Acid Enantiomers
| Microorganism(s) | Compound | Enantioselectivity | Key Findings |
|---|---|---|---|
| Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Mecoprop | Degrades (R)-(+)-isomer only | The (S)-(-)-enantiomer remained unaffected. capes.gov.br |
| Sphingomonas herbicidovorans MH | Mecoprop | Preferential degradation of the (S)-enantiomer | Both enantiomers are degraded, but at different rates. nih.govresearchgate.net |
| Alcaligenes sp. CS1, Ralstonia sp. CS2 | Mecoprop | Degrades (R/S)-mecoprop | Both strains harbor tfd-like genes. nih.gov |
Environmental Fate and Biogeochemical Cycling of 2 2 Chlorophenoxy Propanoic Acid
Microbial Biodegradation Pathways
Microbial activity is a primary driver in the breakdown of organic pollutants in soil and water. The biodegradation of chlorophenoxypropanoic acids, including the closely related and widely studied herbicide mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid], has been shown to involve various microorganisms that can utilize these compounds as a source of carbon and energy.
Activated sludge from wastewater treatment plants (WWTPs) contains a diverse microbial community capable of degrading a wide array of organic compounds under aerobic conditions. nih.gov Studies on compounds structurally similar to 2-(2-chlorophenoxy)propanoic acid demonstrate that aerobic biodegradation is a viable removal pathway. For instance, bacteria capable of degrading such persistent organic pollutants have been successfully isolated from activated sludge. nih.gov The process typically involves microbial consortia where different species carry out sequential steps in the degradation pathway. The initial attack often involves enzymatic cleavage of the ether bond or modification of the aromatic ring. The efficiency of degradation in activated sludge can be influenced by factors such as the concentration of the compound, acclimation of the microbial population, and the presence of other organic substrates. ljmu.ac.uk The complete mineralization of these compounds in WWTPs is a critical step in preventing their release into aquatic environments. mdpi.com
The biodegradation of chlorophenoxypropanoic acids is often a synergistic effort involving multiple microbial species. nih.govasm.org A microbial community isolated from wheat root systems, comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus, was shown to be capable of utilizing mecoprop as a sole carbon and energy source. nih.govasm.org Interestingly, none of the individual isolates could grow on the herbicide alone, highlighting the importance of metabolic cooperation. nih.govasm.org
In another study, a consortium of three bacteria—Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis—was isolated from soil and found to effectively degrade the (R)-(+)-isomer of mecoprop. oup.comcapes.gov.brresearchgate.net After a period of prolonged incubation, Alcaligenes denitrificans was able to adapt and grow on the herbicide as a pure culture. oup.comresearchgate.net
Several pure cultures have also been identified for their degradative capabilities. Strains designated Alcaligenes sp. CS1 and Ralstonia sp. CS2, isolated from agricultural soils, demonstrated the ability to rapidly degrade racemic mecoprop and other related herbicides like 2,4-D and MCPA. nih.gov Furthermore, Sphingomonas herbicidovorans MH can completely degrade both enantiomers of mecoprop. nih.govresearchgate.netunifr.ch Research has also implicated Burkholderia glathei in the degradation of mecoprop. nih.gov
Table 1: Microorganisms Involved in Chlorophenoxypropanoic Acid Degradation
| Microorganism/Consortium | Type | Substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pseudomonas sp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus | Consortium | Mecoprop, 2,4-D, MCPA | Synergistic degradation; pure cultures could not degrade mecoprop alone. | nih.gov, asm.org |
| Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Consortium | Mecoprop (R-isomer), 2,4-D, 2-phenoxypropionic acid | Degraded only the (R)-(+)-isomer of mecoprop. | oup.com, capes.gov.br, researchgate.net |
| Alcaligenes denitrificans | Pure Culture | Mecoprop | Adapted from a consortium to grow on mecoprop as a sole carbon source. | oup.com, researchgate.net |
| Alcaligenes sp. CS1 | Pure Culture | (R/S)-Mecoprop, 2,4-D, MCPA, (R/S)-2,4-DP | Rapid degradation; harbored tfdA, tfdB, and tfdC-like genes. | nih.gov |
| Ralstonia sp. CS2 | Pure Culture | (R/S)-Mecoprop, 2,4-D, MCPA, (R/S)-2,4-DP | Rapid degradation; harbored tfdA, tfdB, and tfdC-like genes. | nih.gov |
| Sphingomonas herbicidovorans MH | Pure Culture | (R/S)-Mecoprop | Degrades both enantiomers completely, but with different kinetics. | nih.gov, researchgate.net, unifr.ch |
Chlorophenoxypropanoic acids possess a chiral center, meaning they exist as two stereoisomers (enantiomers) that are mirror images of each other. Microbial degradation of these compounds is often enantioselective, with microorganisms preferentially degrading one enantiomer over the other.
A bacterial consortium comprising Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. oup.comresearchgate.net This demonstrates a high degree of stereospecificity in the enzymatic machinery of the consortium.
In contrast, Sphingomonas herbicidovorans MH is capable of degrading both enantiomers of racemic mecoprop to completion. nih.govresearchgate.netunifr.ch However, the degradation kinetics differ significantly for each isomer; the (S) enantiomer was observed to disappear from the culture medium much more rapidly than the (R) enantiomer. nih.govresearchgate.netunifr.ch Further experiments with resting cells confirmed this enantioselectivity. Cells grown on (S)-mecoprop were able to degrade the (S) enantiomer but not the (R) enantiomer, while cells grown on (R)-mecoprop preferentially metabolized the (R) form, although they could still transform the (S) form at a lower rate. nih.govresearchgate.net This suggests the presence of distinct enzymes for the degradation of each enantiomer. nih.gov Genetic studies have pointed to the involvement of different genes in the degradation of specific enantiomers, with the rdpA gene implicated in R-mecoprop degradation and tfdA-like genes in the breakdown of both R- and S-mecoprop. nih.gov
Table 2: Enantioselective Degradation of Mecoprop by Different Microorganisms
| Microorganism/Consortium | Enantiomer(s) Degraded | Kinetic Preference | Key Findings | Reference(s) |
|---|---|---|---|---|
| A. denitrificans, P. glycinea, P. marginalis | (R)-(+)-isomer only | Exclusive degradation of R-isomer | The (S)-(-)-enantiomer remained unaffected. | oup.com, researchgate.net |
The elucidation of degradation pathways relies on the identification of intermediate metabolites. For the bacterial degradation of mecoprop, gas chromatography-mass spectrometry (GC-MS) analysis has identified 4-chloro-2-methylphenol (B52076) as a key intermediate. oup.com The detection of this metabolite suggests that an early step in the degradation pathway involves the cleavage of the ether linkage connecting the propanoic acid side chain to the aromatic ring. The same study also suggested the formation of other phenolic compounds, possibly through the repositioning of chloro- and methyl- groups. oup.com For the related compound 4-chlorophenoxyacetic acid, degradation intermediates have been identified as 4-chlorophenol, 4-chlorocatechol, and hydroquinone, which are subsequently oxidized. acs.org These findings indicate that cleavage of the ether bond is a common initial step, followed by hydroxylation and eventual opening of the aromatic ring.
Abiotic Transformation Processes
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment, with photolysis being a significant pathway.
Photolytic degradation, or photodegradation, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The direct photolysis of chlorophenoxy herbicides in water can be a slow process. researchgate.net However, the rate can be significantly enhanced by indirect photodegradation processes, such as the photo-Fenton reaction, which involves hydrogen peroxide (H₂O₂) and iron ions. researchgate.netacs.org
Studies on mecoprop using a KrCl excilamp (emitting UV light at 222 nm) showed that the parent compound undergoes degradation, with its concentration decreasing within the first few minutes of irradiation. tsu.ru This process leads to the formation of phototransformation products. The primary photoproduct is presumed to be 2-(4-hydroxy-2-methylphenoxy)propionic acid, resulting from the replacement of the chlorine atom with a hydroxyl group, with o-cresol (B1677501) identified as a byproduct. tsu.ru It is important to note that the photodegradation of chlorophenoxy herbicides can also lead to the formation of more toxic compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F), from the condensation of chlorophenol intermediates. murdoch.edu.au
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 2-(2-methyl-4-chlorophenoxy)propionic acid | Mecoprop, MCPP, CMPP |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 4-chloro-2-methyl-phenoxyacetic acid | MCPA |
| 2-Phenoxypropionic acid | PPA |
| Hydrogen Peroxide | H₂O₂ |
| 4-chloro-2-methylphenol | - |
| 4-chlorophenoxyacetic acid | 4-CPA |
| 4-chlorophenol | - |
| 4-chlorocatechol | - |
| Hydroquinone | - |
| 2-(4-hydroxy-2-methylphenoxy)propionic acid | - |
| o-cresol | - |
| 2,4,5-trichlorophenoxyacetic acid | 2,4,5-T |
| Polychlorinated dibenzo-p-dioxins | PCDD |
| Polychlorinated dibenzofurans | PCDF |
Hydrolytic Transformation Mechanisms
The hydrolytic stability of a chemical compound refers to its resistance to undergoing a chemical reaction with water. In the context of this compound and other phenoxyalkanoic acids, the primary focus of hydrolytic transformation is the ether linkage that connects the phenoxy ring to the propanoic acid side chain.
Research indicates that the acid form of this compound is notably stable and generally resistant to hydrolysis under typical environmental pH and temperature conditions. nih.govnih.gov The ether bond in the parent acid is not readily cleaved by water. nih.gov This stability means that hydrolytic degradation is not considered a significant pathway for the natural attenuation of this compound in aquatic environments.
However, it is crucial to distinguish between the acid form and its corresponding ester derivatives. While the acid form is stable, the ester forms of phenoxyalkanoic acids are susceptible to hydrolysis. nih.gov This reaction is influenced by both pH and temperature, with the rate of hydrolysis increasing in alkaline waters and at higher temperatures. nih.gov The hydrolysis of these esters results in the formation of the parent acid, in this case, this compound, and the corresponding alcohol.
| Compound Form | Susceptibility to Hydrolysis | Influencing Factors | Primary Product(s) |
| Acid Form | Low / Resistant | Not a significant pathway under normal environmental conditions. | - |
| Ester Form | High | pH (rate increases in alkaline conditions), Temperature (rate increases with temperature). | Parent Acid (this compound) and corresponding alcohol. |
This table summarizes the general hydrolytic behavior of phenoxyalkanoic acids and their esters based on available research. nih.gov
Electrochemical Degradation of Chlorophenoxy Propionic Acid Derivatives
Electrochemical degradation, a type of advanced oxidation process (AOP), has been investigated as a method for the remediation of water contaminated with persistent organic pollutants, including chlorophenoxy propionic acid derivatives. These techniques utilize the strong oxidizing power of electrochemically generated species, most notably hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances, and ideally, complete mineralization to CO2, water, and inorganic ions.
Studies on chlorophenoxy herbicides, such as derivatives of diclofop (B164953) and mecoprop, have elucidated several key aspects of their electrochemical degradation pathways. A common initial step in the oxidation process is the cleavage of the aryloxy propionic ester or ether bond. nih.gov This leads to the formation of corresponding chlorophenol compounds. For instance, in the electrochemical degradation of diclofop-methyl, the initial cleavage results in the formation of 4-(2,4-dichlorophenoxy) phenol (B47542). nih.gov
The degradation process can proceed through two primary mechanistic pathways:
Direct Electro-oxidation: The herbicide molecule is directly oxidized at the anode surface, leading to the breakdown of the aromatic ether bonds. nih.gov
Mediated Oxidation: The degradation is primarily driven by powerful oxidizing agents, such as hydroxyl radicals, that are generated in the electrochemical cell. nih.govnih.gov These radicals are non-selective and can attack the organic molecule at various points, leading to its fragmentation and eventual mineralization.
The efficiency of electrochemical degradation is influenced by several operational parameters, including the type of electrode material used, the applied current density, and the pH of the solution. Boron-doped diamond (BDD) electrodes, for example, have been shown to be highly effective due to their ability to generate a large amount of hydroxyl radicals. nih.gov Research has shown that the mineralization efficiency, as measured by the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), tends to increase at lower current densities. nih.govnih.gov
The degradation of the aromatic ring often proceeds through the formation of hydroxylated intermediates, such as chlorohydroquinone (B41787) and chlorocatechols. Further oxidation of these intermediates leads to the opening of the aromatic ring and the formation of short-chain carboxylic acids like oxalic acid, formic acid, and maleic acid, before eventual mineralization. epa.gov The chlorine atoms are typically released into the solution as chloride ions. epa.gov
| Parameter | Influence on Electrochemical Degradation | Research Finding |
| Electrode Material | Determines the efficiency of generating oxidizing species. | Boron-doped diamond (BDD) anodes are highly effective for the mineralization of chlorophenoxy herbicides. nih.gov |
| Current Density | Affects the rate and efficiency of degradation. | Mineralization efficiency often increases with decreasing current densities. nih.govnih.gov |
| Initial Reaction | The first step in the degradation pathway. | Cleavage of the aryloxy propionic ester/ether bond is a common initial step. nih.gov |
| Primary Oxidants | The chemical species responsible for degradation. | Electrogenerated hydroxyl radicals (•OH) are key mediators in the mineralization process. nih.govnih.gov |
| Degradation Products | Intermediates formed during the process. | Degradation can lead to the formation of chlorophenols, chlorohydroquinone, and various short-chain carboxylic acids. nih.govepa.gov |
This table outlines key findings from research on the electrochemical degradation of chlorophenoxy propionic acid derivatives. nih.govnih.govepa.gov
Analytical Methodologies for the Detection and Quantification of 2 2 Chlorophenoxy Propanoic Acid
Chromatographic Techniques
Chromatography stands as the cornerstone for the analysis of 2-(2-chlorophenoxy)propanoic acid and related phenoxy herbicides. nih.govresearchgate.net These methods are favored for their ability to separate complex mixtures into individual components, allowing for accurate quantification even in the presence of interfering substances. researchgate.net Both gas and liquid chromatography are widely employed, often coupled with mass spectrometry for definitive identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of phenoxy acid herbicides like this compound. nih.govnih.gov This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. nih.gov
A critical step in the GC-MS analysis of these acidic herbicides is derivatization. nih.govnih.gov Since phenoxy acids are polar and non-volatile, they must be converted into more volatile and thermally stable esters, typically methyl esters, prior to injection into the GC system. nih.gov Reagents such as trimethylsilyldiazomethane (B103560) are used for this methylation process, which is noted for its rapid and efficient conversion. nih.gov
The analytical process generally involves several stages:
Extraction: The herbicides are first extracted from the sample matrix (e.g., vegetation, water, soil) using a suitable solvent like acetone (B3395972) or dichloromethane. nih.govscispec.co.th
Clean-up: To remove interfering co-extractives, a clean-up step is often necessary. High-resolution gel permeation chromatography is one effective technique used for this purpose. nih.gov
Derivatization: The extracted and cleaned-up herbicides are then methylated. nih.gov
GC-MS Analysis: The resulting methyl esters are separated on a GC column and detected by a mass spectrometer, which provides both qualitative and quantitative data. nih.govscispec.co.th
The use of GC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity, which is particularly useful for analyzing complex matrices like soil and pond water without extensive sample clean-up. scispec.co.th This technique allows for the monitoring of specific ion transitions, reducing background noise and improving detection limits. scispec.co.th
Table 1: GC-MS/MS Parameters for Analysis of a Related Phenoxy Acid Herbicide (Dicamba Methyl Ester) scispec.co.th
| Parameter | Value |
| Ion Source Temperature | 250 °C |
| Ionization Mode | +EI; 70 eV |
| Buffer Gas Flow | 2.0 mL/min |
This table provides an example of typical instrument conditions used in the GC-MS/MS analysis of a related herbicide, illustrating the technical parameters involved.
Research has demonstrated that GC-MS methods can achieve high recoveries (around 100%) and good reproducibility (5% relative standard deviation) for phenoxy acid herbicides spiked in grass samples. nih.gov The sensitivity of these methods allows for the detection of these compounds at low concentrations, making them suitable for environmental monitoring. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and other phenoxy herbicides. nih.govsemanticscholar.org A significant advantage of HPLC over Gas Chromatography (GC) is that it often allows for the direct analysis of these acidic compounds without the need for a derivatization step, simplifying the sample preparation process. researchgate.net
In reversed-phase HPLC (RP-HPLC), which is commonly employed for these analytes, the separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. semanticscholar.orgdeswater.com The retention of phenoxy acids is influenced by the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile) and the pH of the eluent. semanticscholar.org Adjusting the pH is crucial because it affects the ionization state of the acidic analytes, which in turn impacts their retention on the column. semanticscholar.orgnih.gov To improve peak shape and retention, the mobile phase is often acidified, for instance, with formic acid. nih.goveconference.io
HPLC is frequently coupled with various detectors:
UV Detection: Ultraviolet (UV) detectors are commonly used, with detection wavelengths set to capture the absorbance of the aromatic ring in the herbicide structure (e.g., 235 nm or 254 nm). nih.govsigmaaldrich.comsigmaaldrich.com
Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and selectivity, HPLC systems are often coupled to tandem mass spectrometers (MS/MS). nih.goveconference.io This combination, known as LC-MS/MS, allows for very low detection limits and highly reliable identification of the compounds, even in complex matrices. nih.goveconference.io Negative electrospray ionization (ESI) is a common mode for the analysis of these acidic herbicides. econference.io
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods has enabled faster analysis times (e.g., under 12 minutes) while maintaining good separation and sensitivity. nih.gov
Table 2: Example of HPLC Conditions for the Analysis of this compound Enantiomers sigmaaldrich.com
| Parameter | Condition |
| Column | CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 μm |
| Mobile Phase | 0.1 wt% ammonium (B1175870) formate (B1220265) in methanol |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 235 nm |
This table illustrates a specific HPLC method for the chiral separation of a related compound, highlighting the detailed parameters required for such an analysis.
Method validation studies for HPLC analysis of phenoxy herbicides have demonstrated good performance, with intra-assay and inter-assay coefficients of variation typically below 5% and 8%, respectively. nih.gov The limits of detection are generally in the low microgram-per-liter (µg/L) range, making HPLC a robust and reliable technique for routine monitoring. deswater.com
Chiral Chromatography for Enantiomeric Separation
Many phenoxypropionic acid herbicides, including this compound, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). ntu.edu.tw Often, only one of the enantiomers possesses the desired herbicidal activity, while the other may be inactive or have different biological effects. ntu.edu.twnih.gov Therefore, the ability to separate and quantify these individual enantiomers is of significant importance. Chiral chromatography is the primary technique used to achieve this enantiomeric separation. ntu.edu.tw
Chiral High-Performance Liquid Chromatography (HPLC) is a widely applied method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. ntu.edu.twnih.gov
Several types of CSPs have been successfully used for the separation of phenoxy acid enantiomers:
Polysaccharide-based CSPs: Columns with stationary phases made of cellulose (B213188) derivatives, such as phenylcarbamyl ester or cinnamyl ester, have proven effective. ntu.edu.tw The separation mechanism is believed to involve an inclusion effect, where the analyte fits into the chiral cavities of the polysaccharide structure. ntu.edu.tw
Glycopeptide-based CSPs: Columns like those with teicoplanin as the chiral selector have been used for the baseline resolution of the R- and S-isomers of related aryloxyphenoxypropanoic acids. researchgate.net
Protein-based CSPs: An Enantiopac column, which uses α1-acid glycoprotein (B1211001) as the chiral selector, has been shown to directly resolve the enantiomers of some racemic herbicides. nih.gov
Another technique for enantiomeric separation is electrokinetic chromatography, a form of capillary electrophoresis. nih.gov This method uses a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., (2-hydroxy)propyl-β-cyclodextrin), added to the background electrolyte. nih.govnih.gov The differential binding between the enantiomers and the chiral selector leads to their separation as they migrate through the capillary under an electric field. nih.gov
Table 3: Chiral HPLC Columns for Separation of 2-(Phenoxy)propionate Derivatives ntu.edu.tw
| Chiral Column | Stationary Phase Derivative |
| Chiralcel OD | Phenylcarbamyl ester of cellulose |
| Chiralcel OK | Cinnamyl ester of cellulose |
This table compares two different types of chiral columns and their stationary phases used for separating enantiomers of phenoxypropionate derivatives.
The choice of mobile phase is also critical for achieving good separation. Typically, mixtures of n-hexane and an alcohol like isopropanol, often with a small amount of acid (e.g., formic acid), are used. ntu.edu.tw The successful development of these chiral separation methods allows for a more accurate assessment of the environmental fate and biological activity of these important herbicides. ntu.edu.twnih.gov
Spectroscopic Approaches and Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While chromatography separates the compound from a mixture, spectroscopy provides detailed information about its molecular structure. nih.govnist.gov
Mass Spectrometry (MS) , particularly when coupled with gas or liquid chromatography, is a primary tool for identifying phenoxy herbicides. nih.gov In GC-MS, the compound is ionized, typically through electron ionization (EI), which causes it to fragment in a predictable pattern. nist.gov This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions characteristic of its structure. nist.govuni.lu
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a C=O stretch), the ether linkage (C-O stretch), and the chlorinated aromatic ring. nist.gov The National Institute of Standards and Technology (NIST) maintains a spectral database that includes the IR spectrum of this compound, which can be used as a reference. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is another powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. However, for routine quantitative analysis of herbicide residues, MS is more commonly used due to its higher sensitivity and coupling compatibility with chromatographic systems. nih.gov
The combination of these spectroscopic methods allows for the unambiguous identification and structural confirmation of this compound, which is crucial for validating analytical methods and in research settings.
Method Validation and Performance Parameters
Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. For the analysis of this compound, this involves evaluating several key performance parameters to ensure the reliability, accuracy, and precision of the results. nih.govnih.goveconference.io
Key validation parameters include:
Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the coefficient of determination (r²) is calculated, with values close to 1 (e.g., >0.99) indicating good linearity. nih.govdeswater.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where known amounts of the analyte are added (spiked) to blank samples (e.g., clean water or soil) and then analyzed. The percentage of the spiked amount that is measured (the recovery) indicates the accuracy. Recoveries are typically expected to be within a range of 70-120%. nih.govnih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For herbicide analysis, intra-assay and inter-assay CVs are often required to be less than 15-20%. nih.govmdpi.com
Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. epa.gov The use of mass spectrometry, particularly tandem MS (MS/MS), provides high selectivity. scispec.co.th
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. deswater.comnih.gov
Determination of Method Detection Limits (MDL)
The Method Detection Limit (MDL) is a statistically derived value that represents the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. usgs.gov It is a crucial parameter for methods used in environmental monitoring, as it defines the lower boundary of the method's detection capability. usgs.govepa.gov
The procedure for determining the MDL is typically defined by regulatory agencies, such as the U.S. Environmental Protection Agency (EPA). usgs.gov A common procedure involves the following steps:
Prepare a laboratory standard in a reagent-free matrix (e.g., clean water) at a concentration that is estimated to be 1 to 5 times the expected MDL.
Analyze a minimum of seven replicate aliquots of this standard.
Calculate the standard deviation of the measured concentrations from the replicate analyses.
The MDL is then calculated by multiplying this standard deviation by the appropriate Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicates). For seven replicates, the t-value is 3.143.
MDL = s × t(n-1, 1-α = 0.99)
Where:
MDL = Method Detection Limit
s = Standard deviation of the replicate analyses
t = Student's t-value for the 99% confidence level with n-1 degrees of freedom
The MDL is specific to the combination of the analytical method, the instrument, and the sample matrix. usgs.gov For phenoxy acid herbicides like this compound, analytical methods using LC-MS/MS have achieved very low detection limits, often in the sub-microgram per liter (µg/L) or nanogram per liter (ng/L) range. nih.govnih.gov For instance, one GC-MS method reported an LOD of 0.80 ng/L for a related phenoxypropanoic acid in water. nih.gov Another UHPLC-MS/MS method for a suite of phenoxyacetic acids reported LODs ranging from 0.00008 to 0.0047 µg/L. nih.gov For soil matrices, MDLs for related herbicides have been reported in the range of 0.6 to 3.4 µg/kg. usgs.gov
Table 4: Reported Detection Limits for Phenoxy Acid Herbicides in Various Studies
| Analyte/Method | Matrix | Limit of Detection (LOD) / MDL | Reference |
| 4-chloro-2-methylphenoxy propanoic acid (GC-MS) | Water | 0.80 ng/L | nih.gov |
| Phenoxyacetic acids (UHPLC-MS/MS) | Water | 0.00008 - 0.0047 µg/L | nih.gov |
| 2,4-D (HPLC-UV) | Water | 0.004 µg/L | deswater.com |
| Various Herbicides (GC/MS) | Sediment | 0.6 - 3.4 µg/kg | usgs.gov |
This table provides a comparative view of detection limits achieved by different analytical methods for phenoxy acid herbicides in various environmental matrices.
Establishment of Practical Quantitation Levels (PQL)
The establishment of a Practical Quantitation Level (PQL) is a critical step in the validation of analytical methods for environmental contaminants such as this compound. The PQL represents the lowest concentration of an analyte that can be reliably quantified within specified limits of precision and accuracy during routine laboratory operations. It is a more conservative and realistic measure than the Method Detection Limit (MDL), which is the minimum concentration that can be detected with 99% confidence that the analyte concentration is greater than zero.
The process of establishing a PQL generally involves determining the MDL first and then applying a multiplication factor. This factor, typically ranging from 5 to 10, accounts for the inherent variability and uncertainty that can occur at the low concentrations near the MDL. This ensures that the reported quantitative results are not only detectable but also reliable and reproducible across different laboratories and under routine analytical conditions.
The derivation of a PQL typically follows these steps:
Determination of the Method Detection Limit (MDL): The MDL is experimentally determined by analyzing a series of low-concentration standards or spiked samples. The standard deviation of these measurements is then used to calculate the MDL, often using a formula defined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
Application of a Multiplier: The calculated MDL is then multiplied by a factor, commonly 5, to establish the PQL. nj.gov This factor provides a margin of safety to account for routine laboratory variations that are not captured in the controlled conditions of an MDL study.
For example, if an analytical method for a chlorophenoxy herbicide has a determined MDL of 0.1 µg/L, the PQL would be established at 0.5 µg/L (0.1 µg/L x 5).
It is important to note that PQLs are method- and matrix-specific. The PQL for this compound in drinking water may differ from its PQL in soil or wastewater due to varying levels of interfering substances. Therefore, the establishment of a PQL requires rigorous validation for each specific sample type.
While a specific PQL for this compound is not cited in the reviewed literature, analytical methods for phenoxyacetic acid herbicides have been developed with Limits of Quantification (LOQ) in the range of 0.06 µg·L⁻¹ in water. nih.gov An EPA analytical method for a group of phenoxy acid herbicides in soil reported a Limit of Quantitation (LOQ) of 0.01 mg/kg. epa.gov These values provide an indication of the concentration levels at which related compounds can be quantified.
The table below illustrates the conceptual relationship between the Method Detection Limit (MDL) and the Practical Quantitation Level (PQL) based on the principles described.
| Parameter | Description | Typical Value/Derivation |
| Method Detection Limit (MDL) | The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. | Experimentally Determined |
| Multiplier | A factor applied to the MDL to account for routine analytical variability and to ensure reliable quantification. | Typically 5 to 10 nj.gov |
| Practical Quantitation Level (PQL) | The lowest concentration of an analyte that can be reliably quantified with a stated degree of confidence during routine laboratory operations. | PQL = MDL x Multiplier nj.gov |
This structured approach ensures that analytical data used for regulatory compliance and environmental monitoring is of a known and reliable quality.
Ecological and Environmental Research on 2 2 Chlorophenoxy Propanoic Acid
Environmental Distribution and Persistence in Aquatic and Terrestrial Compartments
Chlorophenoxy herbicides are known to have relatively short half-lives in the environment, typically on the order of several days. who.int Their presence in food is not common, and when detected in drinking water, concentrations are usually low, not exceeding a few micrograms per liter. who.int
For comparison, Mecoprop (B166265) (MCPP), an isomer of the target compound, is frequently found in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills. It is also widely used in agriculture and horticulture. Due to its chemical properties, it is relatively mobile.
The persistence of chlorophenoxy herbicides in soil and water is influenced by various factors, including microbial activity, sunlight, soil type, and pH. While specific studies on 2-(2-Chlorophenoxy)propanoic acid are absent, research on related compounds like 2,4-D and MCPA shows that they are susceptible to microbial degradation. mdpi.com
Table 1: Environmental Persistence Data for Related Chlorophenoxy Herbicides
| Compound | Compartment | Half-life/Persistence | Citation |
| This compound | Soil/Water | No data available | |
| Chlorophenoxy herbicides (general) | Environment | Several days | who.int |
| Mecoprop (MCPP) | Environment | Frequently detected in landfill leachate |
Bioavailability and Environmental Mobility Studies
There is a significant lack of specific studies on the bioavailability and environmental mobility of this compound. To understand its potential behavior, information from related chlorophenoxy herbicides must be considered.
The mobility of chlorophenoxy herbicides in the environment is largely dictated by their water solubility and soil sorption characteristics. As weak acids, their ionic state is pH-dependent. In most environmental soils and waters (pH 5-9), they exist predominantly in their anionic form, which generally leads to lower sorption to soil particles and higher mobility. nih.gov
For instance, studies on 2,4-D and MCPA indicate that their sorption to soil is weak and primarily related to the organic matter content and pH. mdpi.com Lower pH values tend to increase sorption as more of the herbicide is in its neutral, less soluble form. mdpi.com Given the structural similarities, it is plausible that this compound would exhibit comparable mobility, being relatively mobile in the soil and having the potential to leach into groundwater.
The bioconcentration potential in aquatic organisms for this class of compounds is generally considered low. For the related compound, 2-(3-chlorophenoxy)propionic acid, an estimated bioconcentration factor (BCF) of 11 was calculated, suggesting a low potential for accumulation in fish. nih.gov
Table 2: Environmental Mobility and Bioavailability Parameters for Related Chlorophenoxy Herbicides
| Compound | Parameter | Finding | Citation |
| This compound | Mobility/Bioavailability | No data available | |
| Chlorophenoxy herbicides (general) | Soil Sorption | Weak; dependent on pH and organic matter | mdpi.com |
| 2-(3-chlorophenoxy)propionic acid | Estimated BCF | 11 (low potential) | nih.gov |
| Mecoprop (MCPP) | Mobility | Relatively mobile in soil |
Assessment of Environmental Transformation Products
Specific research on the environmental transformation products of this compound is not available in the reviewed scientific literature. However, the degradation pathways of other chlorophenoxy herbicides are well-documented and can provide a model for its likely transformation.
The primary mechanism for the breakdown of chlorophenoxy herbicides in the environment is microbial degradation. This process typically involves the cleavage of the ether bond, followed by the degradation of the aromatic ring. For many chlorophenoxy herbicides, a key transformation product is the corresponding chlorophenol. For example, the degradation of MCPA and mecoprop can lead to the formation of 4-chloro-2-methylphenol (B52076). nih.gov These chlorophenolic intermediates can sometimes be more toxic and persistent than the parent compound. nih.gov
Photochemical degradation (photolysis) can also contribute to the transformation of chlorophenoxy herbicides in aquatic environments. nih.govnih.gov Studies on dichlorprop (B359615), a related compound, have shown that irradiation in aqueous solutions leads to the formation of various photoproducts, including chlorophenols and chloropyrocatechols. nih.gov The presence of a chlorine atom on the phenoxy ring is expected to influence the photochemical behavior. nih.gov
Given these precedents, it is reasonable to hypothesize that the environmental transformation of this compound would likely proceed via microbial and/or photochemical pathways, yielding 2-chlorophenol (B165306) as a primary intermediate. However, without direct experimental evidence, this remains a supposition.
Table 3: Potential Transformation Products of this compound Based on Related Compounds
| Parent Compound | Potential Transformation Pathway | Potential Transformation Product | Citation (for related compounds) |
| This compound | Microbial Degradation/Photolysis | 2-chlorophenol (Hypothesized) | nih.govnih.gov |
| Mecoprop (MCPP) | Microbial Degradation | 4-chloro-2-methylphenol | nih.gov |
| Dichlorprop | Photolysis | 2,4-dichlorophenol, 4-chlorophenol, 2-chlorophenol | nih.gov |
Advanced Research Perspectives and Emerging Areas in 2 2 Chlorophenoxy Propanoic Acid Science
Mechanistic Elucidation of Environmental Transformation Processes
Understanding how 2-(2-Chlorophenoxy)propanoic acid and related compounds transform in the environment is crucial for assessing their long-term impact. Research in this area is focused on identifying the various biotic and abiotic pathways through which these compounds are degraded.
Microbial degradation is a key process in the environmental breakdown of chlorophenoxy herbicides. Studies on the closely related herbicide mecoprop (B166265) (2-(2-methyl-4-chlorophenoxy)propionic acid) have shown that mixed bacterial cultures can degrade it, although sometimes incompletely. oup.comoup.com For instance, one study observed that a mixed culture removed 75% of the applied mecoprop within seven days, with the degradation process leading to the formation of hydrochloric acid. oup.com The identification of intermediates such as 4-chloro-2-methylphenol (B52076) suggests a stepwise degradation pathway that involves the cleavage of the ether linkage and subsequent modification of the aromatic ring. oup.comoup.com Bacterial strains like Alcaligenes sp. CS1 and Ralstonia sp. CS2, isolated from agricultural soils, have demonstrated the ability to degrade (R/S)-mecoprop and other related herbicides like 2,4-D and MCPA. nih.gov These bacteria have been found to harbor genes similar to the tfd genes, which are known to be involved in the degradation of 2,4-D, suggesting a common enzymatic machinery for the breakdown of these herbicides. nih.gov Synergistic microbial communities, comprising multiple bacterial species such as Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter, have also been shown to be effective in degrading mecoprop, where individual species alone are ineffective. nih.govasm.org
Photodegradation, the breakdown of compounds by light, is another significant environmental transformation process. Research on 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has revealed that photodegradation in aqueous solutions can occur through photoionization and the heterolytic cleavage of a carbon-chlorine bond. rsc.org This process leads to the formation of various hydroxylated products. rsc.org While specific studies on the photodegradation pathways of this compound are less common, the principles observed for other chlorophenoxy herbicides provide a strong basis for predicting its photochemical fate.
Table 1: Microbial Degradation of Related Chlorophenoxypropanoic Acids
| Compound | Degrading Organism(s) | Key Findings | Reference(s) |
| Mecoprop | Mixed bacterial culture | 75% degradation in 7 days; formation of 4-chloro-2-methylphenol. | oup.comoup.com |
| (R/S)-Mecoprop | Alcaligenes sp. CS1, Ralstonia sp. CS2 | Capable of using the herbicide as a sole carbon source; possess tfd-like genes. | nih.gov |
| Mecoprop | Synergistic microbial community (Pseudomonas, Alcaligenes, Flavobacterium, Acinetobacter) | Community required for degradation; could also degrade 2,4-D and MCPA. | nih.govasm.org |
Development of Novel Remediation and Bioremediation Strategies
The increasing understanding of the environmental transformation of chlorophenoxy herbicides is paving the way for the development of effective remediation and bioremediation strategies. These approaches aim to actively remove these compounds from contaminated environments.
Bioremediation, which utilizes the metabolic capabilities of microorganisms, is a promising and sustainable approach. The isolation and characterization of bacterial strains and consortia that can degrade compounds like mecoprop provide a foundation for developing bioaugmentation or biostimulation strategies for contaminated soils and water. nih.govnih.govasm.org For instance, a consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was found to selectively degrade the (R)-(+)-isomer of mecoprop. capes.gov.br
In addition to biological methods, advanced oxidation processes (AOPs) are being investigated for the chemical degradation of these herbicides. The Fenton process, which uses iron and hydrogen peroxide to generate highly reactive hydroxyl radicals, has been shown to be effective in breaking down 2,4-D and MCPA. nih.govsigmaaldrich.com A combined approach, where chemical oxidation by the Fenton process is followed by a biological treatment step, has demonstrated nearly 90% removal of the organic matter from these herbicides. nih.gov This suggests that a multi-pronged approach, integrating chemical and biological methods, could be highly effective for the remediation of water contaminated with chlorophenoxy herbicides.
Structure-Activity Relationship Investigations within Chlorophenoxypropanoic Acids
Understanding the relationship between the chemical structure of chlorophenoxypropanoic acids and their biological activity is a key area of research. These studies provide insights into the molecular features necessary for their herbicidal action and can guide the design of new, more effective, or selective compounds.
A detailed structure-activity relationship study on analogues of 2-(p-chlorophenoxy)propionic acid revealed several molecular features essential for their activity on the CLC-1 chloride channel in skeletal muscle. nih.gov The study found that modifications to the following parts of the molecule led to a decrease or complete loss of activity:
The chlorine atom on the aromatic ring.
The oxygen atom of the phenoxy group.
The chiral center.
The carboxylic acid function. nih.gov
This suggests that the electronic properties of the aromatic ring, the ether linkage, the stereochemistry at the chiral carbon, and the anionic nature of the carboxyl group are all critical for biological activity. nih.gov For example, increasing the rigidity of the structure by incorporating the chiral center into a cycle resulted in a drastic decrease in inhibitory activity, indicating that a certain degree of flexibility is required for the molecule to interact with its binding site. nih.gov
Table 2: Impact of Structural Modifications on the Activity of 2-(p-chlorophenoxy)propionic Acid Analogues
| Modification | Effect on Activity | Rationale | Reference |
| Replacement of chlorine atom | Decreased or lost activity | Importance of the electron-withdrawing nature of the substituent. | nih.gov |
| Substitution of the phenoxy oxygen | Decreased or lost activity | Potential role in hydrogen bonding or electronic effects. | nih.gov |
| Modification at the chiral center | Decreased or lost activity | Stereospecificity of the interaction with the target site. | nih.gov |
| Replacement of the carboxylic function | Decreased or lost activity | The anionic group is crucial for binding. | nih.gov |
| Increased structural rigidity | Drastic decrease in activity | Reduced flexibility hinders interaction with the binding site. | nih.gov |
Exploration of Novel Synthetic Applications Beyond Herbicidal Activity
While this compound and its relatives are primarily known as herbicides, researchers are beginning to explore their potential as starting materials or scaffolds for the synthesis of novel compounds with different biological activities. The chemical structure of chlorophenoxypropanoic acids, featuring an aromatic ring, an ether linkage, a chiral center, and a carboxylic acid group, offers a versatile platform for chemical modification.
For example, derivatives of other propanoic acids, such as 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that the propanoic acid moiety can be incorporated into molecules with therapeutic potential. The synthesis of various derivatives of chlorophenoxy acid herbicides for analytical purposes, such as forming trimethylsilyl (B98337) or t-butyldimethylsilyl esters for gas chromatography-mass spectrometry analysis, also demonstrates the chemical tractability of these molecules. nih.gov
Furthermore, the synthesis of esters of 2-chloropropionic acid, a key precursor for many phenoxypropionic herbicides, highlights the chemical pathways available for creating a diverse range of derivatives. google.com By exploring different chemical reactions to modify the aromatic ring, the ether linkage, or the carboxylic acid group, it may be possible to develop new compounds with applications in materials science, pharmaceuticals, or other areas of chemical research. The development of greener synthesis methods for related compounds, such as cloprop, using aqueous reaction solvents, also points towards more sustainable approaches for producing these chemical entities for various applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-chlorophenoxy)propanoic acid, and how can purity be optimized?
- Methodology : The compound is synthesized via coupling reactions, such as the amidation of this compound with benzylamines using carbodiimide coupling agents. Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures. Reaction conditions (e.g., 80°C for 3 hours) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for yield improvement .
- Analytical Validation : Confirm purity via NMR (e.g., δ 1.65 ppm for methyl protons) and LC-MS (observed [M+H]+ at 334.3) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent skin/eye contact. Use face shields during high-risk procedures (e.g., handling corrosive formulations) .
- Storage : Store in tightly sealed containers at 4°C, away from oxidizing agents (e.g., peroxides) and metals in moist environments to prevent decomposition .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .
Q. How can researchers detect and quantify this compound in environmental or biological matrices?
- Analytical Methods : Capillary liquid chromatography (cLC) with gradient elution (using C18 columns) achieves detection limits of 0.1 ppm in complex matrices like apple juice. Mobile phases often combine acetonitrile and phosphate buffers (pH 2.5) .
- Validation : Spike recovery tests (85–110%) and internal standards (e.g., deuterated analogs) ensure accuracy in environmental samples .
Q. What are the known toxicological risks of this compound, and how should exposure be monitored?
- Hazards : Potential carcinogen (per OSHA guidelines) with dermal absorption risks. No established occupational exposure limits, but ALARA (As Low As Reasonably Achievable) principles apply .
- Monitoring : Conduct pre- and post-shift urine tests for chlorophenol metabolites. Use area air sampling with GC-MS to assess lab contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis of this compound derivatives?
- Parameter Tuning :
- Solvent Selection : Tetrahydrofuran (THF) enhances reaction rates vs. ethanol, which favors purity .
- Catalysts : Iridium complexes (e.g., [Ir(cod)Cl]₂) enable asymmetric hydrogenation of intermediates, achieving >90% enantiomeric excess .
Q. What structural modifications enhance the stability of this compound under varying pH and temperature?
- pH Stability : The compound degrades at pH >8, forming chlorophenol byproducts. Buffering below pH 6 (e.g., citrate buffers) extends shelf life .
- Thermal Resistance : Decomposition occurs above 120°C. Lyophilization improves stability for long-term storage .
Q. How does this compound interact with soil microbiota, and what are its environmental persistence metrics?
- Biodegradation Studies : Aerobic soil studies show 50% degradation in 30 days (DT₅₀) under OECD 307 guidelines. Anaerobic conditions prolong persistence (DT₅₀ >60 days) .
- Metabolite Tracking : LC-QTOF identifies 4-chloro-2-methylphenol as a primary breakdown product .
Q. How can contradictory data on the compound’s carcinogenicity and ecotoxicity be resolved?
- Data Reconciliation :
- In Vitro Assays : Conduct Ames tests (OECD 471) to assess mutagenicity. Conflicting carcinogenicity claims may arise from impurity profiles (e.g., dichlorodioxin traces) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) to clarify aquatic risk discrepancies .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
